8-Chloro-1,5-naphthyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

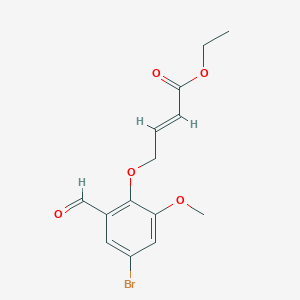

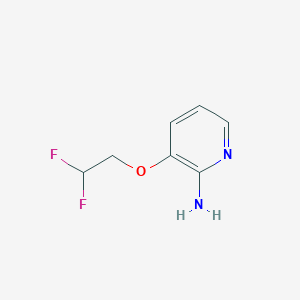

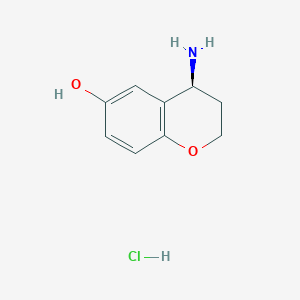

8-Chloro-1,5-naphthyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H5ClN2O2 . It has a molecular weight of 208.6 and is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 8-Chloro-1,5-naphthyridine-3-carboxylic acid, has been a subject of research for the past 18 years . The synthesis involves various strategies such as reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The InChI code for 8-Chloro-1,5-naphthyridine-3-carboxylic acid is 1S/C9H5ClN2O2/c10-6-1-2-11-7-3-5 (9 (13)14)4-12-8 (6)7/h1-4H, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been studied extensively . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .Physical And Chemical Properties Analysis

8-Chloro-1,5-naphthyridine-3-carboxylic acid is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Antimicrobial Applications

A study highlighted the synthesis and biological evaluation of novel 1,8-naphthyridine-3-carboxylic acid derivatives, demonstrating broad-spectrum antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. The chlorine-substituted compounds, including 8-Chloro derivatives, showed significant activity, making them promising leads for future development as anti-infective agents (Gurjar, Pal, Mazumder, & Mazumder, 2020).

Antihistaminic Effects

Another research effort focused on the design, synthesis, and evaluation of new 1,8-naphthyridine-3-carboxylic acid analogues for their antihistaminic activity. These compounds, particularly compound 5a1, displayed promising bronchorelaxant effects, suggesting their potential utility in treating allergic reactions (Gurjar & Pal, 2020).

Supramolecular Chemistry

Research on hydrogen-bonded supramolecular networks involving organic acid-base salts of naphthyridine derivatives, including 8-Chloro-1,5-naphthyridine-3-carboxylic acid, revealed complex structures characterized by extensive noncovalent interactions. These findings enhance our understanding of the structural principles governing the assembly of supramolecular architectures (Jin, Liu, Wang, & Guo, 2011).

Luminescent Materials

A study on water-soluble and highly luminescent Europium(III) complexes with 1,5-naphthyridine derivatives, including those related to 8-Chloro-1,5-naphthyridine-3-carboxylic acid, demonstrated their potential applications as bioimaging agents and pH probes. These complexes exhibited favorable photostability, sensitive pH response behavior, and strong luminescence in aqueous solutions, making them interesting for biological applications (Wei et al., 2016).

Synthetic Methodologies

The development of novel synthetic routes to access fluorinated naphthoic acids, which are structural relatives of 8-Chloro-1,5-naphthyridine-3-carboxylic acid, showcases the relevance of these compounds in the design of biologically active molecules. Such methodologies enable the synthesis of compounds with potential applications in medicinal chemistry and material science (Tagat et al., 2002).

Mecanismo De Acción

Target of Action

Similar compounds in the naphthyridine family have been associated with a variety of biological activities, suggesting a broad spectrum of potential targets .

Mode of Action

It’s worth noting that naphthyridine derivatives have been shown to interact with their targets through various mechanisms, such as binding to receptors or enzymes, inhibiting protein synthesis, or disrupting cell membrane integrity .

Biochemical Pathways

Naphthyridine derivatives have been associated with a range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Similar naphthyridine derivatives have been associated with a variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects .

Safety and Hazards

The safety information available indicates that 8-Chloro-1,5-naphthyridine-3-carboxylic acid is a substance that requires caution. It has been assigned the GHS07 pictogram, and the hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .

Propiedades

IUPAC Name |

8-chloro-1,5-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-6-1-2-11-7-3-5(9(13)14)4-12-8(6)7/h1-4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSDCSFLTHGMGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-1,5-naphthyridine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2885226.png)

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(4-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2885234.png)

![3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2885235.png)

![N-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2885242.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2885244.png)